molecular formula C10H9Cl2N5O B237788 2,5-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide

2,5-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide

Cat. No. B237788
M. Wt: 286.11 g/mol
InChI Key: VEQQJRILVCICQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide, also known as A-438079, is a potent and selective antagonist of the P2X7 receptor. This receptor is a member of the purinergic receptor family and is involved in various physiological and pathological processes, including inflammation, pain, and immune response. A-438079 has been extensively studied for its potential therapeutic applications in these areas.

Mechanism Of Action

2,5-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide acts as a competitive antagonist of the P2X7 receptor, binding to the receptor and preventing the activation of downstream signaling pathways. The P2X7 receptor is known to play a role in the activation of the inflammasome, a complex involved in the production of pro-inflammatory cytokines. By inhibiting the activation of the P2X7 receptor, 2,5-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide can reduce the release of these cytokines and modulate the inflammatory response.

Biochemical And Physiological Effects

In addition to its role in inflammation and pain, 2,5-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide has been shown to have other biochemical and physiological effects. It has been reported to modulate the release of neurotransmitters in the brain, including dopamine and glutamate. It has also been shown to have potential anti-tumor effects, inhibiting the growth and proliferation of cancer cells.

Advantages And Limitations For Lab Experiments

2,5-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide has several advantages for use in laboratory experiments. It is a highly specific antagonist of the P2X7 receptor, allowing for precise modulation of this receptor's activity. It is also relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to its use. 2,5-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide has been shown to have off-target effects on other purinergic receptors, which may complicate interpretation of experimental results. Additionally, its high potency may make it difficult to determine the optimal concentration for use in experiments.

Future Directions

There are several potential future directions for research on 2,5-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide. One area of interest is its potential therapeutic applications in various inflammatory and pain-related conditions, including rheumatoid arthritis and neuropathic pain. Another area of interest is its potential anti-tumor effects, which may make it a promising candidate for cancer therapy. Further research is also needed to better understand its off-target effects and to develop more specific antagonists of the P2X7 receptor.

Synthesis Methods

The synthesis of 2,5-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide involves the reaction of 2,5-dichlorobenzoyl chloride with 2-ethyl-5-aminotetrazole in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain a pure compound.

Scientific Research Applications

2,5-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide has been widely used in scientific research to study the role of the P2X7 receptor in various physiological and pathological processes. It has been shown to inhibit the release of pro-inflammatory cytokines and chemokines, reduce neuropathic pain, and modulate immune response.

properties

Product Name

2,5-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide

Molecular Formula

C10H9Cl2N5O

Molecular Weight

286.11 g/mol

IUPAC Name

2,5-dichloro-N-(2-ethyltetrazol-5-yl)benzamide

InChI

InChI=1S/C10H9Cl2N5O/c1-2-17-15-10(14-16-17)13-9(18)7-5-6(11)3-4-8(7)12/h3-5H,2H2,1H3,(H,13,15,18)

InChI Key

VEQQJRILVCICQI-UHFFFAOYSA-N

SMILES

CCN1N=C(N=N1)NC(=O)C2=C(C=CC(=C2)Cl)Cl

Canonical SMILES

CCN1N=C(N=N1)NC(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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